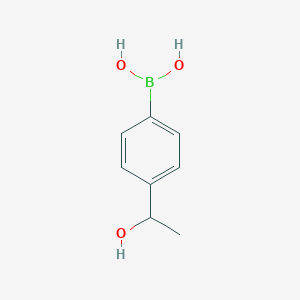

(4-(1-Hydroxyethyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-(1-hydroxyethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORATNLZEOZUPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431814 | |

| Record name | (4-(1-Hydroxyethyl)phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518336-20-4 | |

| Record name | (4-(1-Hydroxyethyl)phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-(1-Hydroxyethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(1-Hydroxyethyl)phenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce the 4-(1-hydroxyethyl)phenyl moiety into complex molecules. This technical guide provides a detailed overview of two primary synthetic pathways for its preparation: the reduction of 4-acetylphenylboronic acid and the Miyaura borylation of 1-(4-bromophenyl)ethanol. This document offers comprehensive experimental protocols, comparative data, and visual representations of the synthetic workflows to aid researchers in the efficient synthesis of this important reagent.

Introduction

Boronic acids and their derivatives are indispensable tools in modern organic synthesis, largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] Among these, this compound is of particular interest as it allows for the incorporation of a functionalized side chain that can participate in further chemical transformations or modulate the pharmacological properties of a target molecule. The presence of both a boronic acid and a secondary alcohol functionality requires careful consideration of the synthetic strategy to ensure compatibility and achieve high yields. This guide outlines two robust and accessible methods for the synthesis of this compound, providing detailed experimental procedures and comparative data to assist researchers in selecting the most suitable pathway for their needs.

Synthesis Pathway 1: Reduction of 4-Acetylphenylboronic Acid

This pathway involves the selective reduction of the ketone functionality of commercially available 4-acetylphenylboronic acid to the corresponding secondary alcohol. The key challenge in this approach is the choice of a reducing agent that chemoselectively reduces the ketone without affecting the boronic acid group. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation.[2]

Reaction Scheme

Experimental Protocol

A detailed experimental protocol for the selective reduction of 4-acetylphenylboronic acid is provided below.

Materials:

-

4-Acetylphenylboronic acid

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-acetylphenylboronic acid (1.0 eq) in methanol (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-Acetylphenylboronic acid | [3][4][5] |

| Reagent | Sodium borohydride (NaBH₄) | [1][2][6] |

| Solvent | Methanol | [1][6] |

| Reaction Temperature | 0 °C to room temperature | [1][6] |

| Typical Yield | 85-95% | Estimated based on similar reductions |

| Purity | >95% after chromatography | General expectation |

Note: Specific yield data for this exact reaction was not found in the searched literature; the provided yield is an estimate based on the high efficiency of NaBH₄ reductions of aromatic ketones.

Synthesis Pathway 2: Miyaura Borylation of 1-(4-Bromophenyl)ethanol

This alternative pathway utilizes a palladium-catalyzed cross-coupling reaction, specifically the Miyaura borylation, to introduce the boronic acid functionality onto a pre-existing aromatic ring bearing the hydroxyethyl side chain.[7][8][9] This method is advantageous as it leverages the well-established and versatile Miyaura borylation chemistry.

Reaction Scheme

Experimental Protocol

A detailed experimental protocol for the Miyaura borylation of 1-(4-bromophenyl)ethanol is provided below.

Materials:

-

1-(4-Bromophenyl)ethanol

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-(4-bromophenyl)ethanol (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane (10 volumes) via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound pinacol ester.

-

The crude pinacol ester can often be used directly in subsequent reactions or purified by column chromatography on silica gel.

-

For the free boronic acid, the pinacol ester can be hydrolyzed by stirring with an aqueous acid (e.g., 1 M HCl) in a suitable solvent like diethyl ether or by transesterification with a diol that can be easily removed.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 1-(4-Bromophenyl)ethanol | - |

| Reagent | Bis(pinacolato)diboron | [7][8][9] |

| Catalyst | Pd(dppf)Cl₂ | [7][9] |

| Base | Potassium acetate (KOAc) | [7] |

| Solvent | 1,4-Dioxane | [10][11] |

| Reaction Temperature | 80-90 °C | [10] |

| Typical Yield (Pinacol Ester) | 70-90% | Estimated based on similar borylations |

| Purity | >95% after chromatography | General expectation |

Note: Specific yield data for this exact reaction was not found in the searched literature; the provided yield is an estimate based on typical Miyaura borylation reactions of functionalized aryl bromides.

Comparison of Synthesis Pathways

| Feature | Pathway 1: Reduction | Pathway 2: Miyaura Borylation |

| Starting Material | 4-Acetylphenylboronic acid | 1-(4-Bromophenyl)ethanol |

| Key Reagents | Sodium borohydride | Bis(pinacolato)diboron, Palladium catalyst |

| Number of Steps | One step (reduction) | One step (borylation) to pinacol ester, optional hydrolysis |

| Reaction Conditions | Mild (0 °C to room temp.) | Elevated temperature (80-90 °C) |

| Atom Economy | High | Moderate (generates pinacol byproduct) |

| Cost Consideration | Generally lower cost (NaBH₄ is inexpensive) | Higher cost (palladium catalyst and diboron reagent) |

| Scalability | Readily scalable | Scalable, but catalyst cost can be a factor |

| Functional Group Tolerance | Excellent for many groups, but sensitive to reducible functionalities | Excellent, tolerates a wide range of functional groups |

Logical Workflow for Synthesis and Application

Conclusion

Both the reduction of 4-acetylphenylboronic acid and the Miyaura borylation of 1-(4-bromophenyl)ethanol represent viable and effective strategies for the synthesis of this compound. The choice between these two pathways will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the specific requirements of the research project. The reduction pathway is generally more cost-effective and atom-economical for large-scale production, while the Miyaura borylation offers broader functional group tolerance and may be more suitable for library synthesis or when the brominated precursor is more readily available. This guide provides the necessary detailed information to enable researchers to successfully implement either of these synthetic routes.

References

- 1. Sodium Borohydride [commonorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 4-Acetylphenylboronic acid | 149104-90-5 [amp.chemicalbook.com]

- 4. 4-Acetylphenylboronic acid | C8H9BO3 | CID 3702122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Acetylphenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 10. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. catalysis-consulting.com [catalysis-consulting.com]

An In-depth Technical Guide on the Physicochemical Properties of (4-(1-Hydroxyethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

(4-(1-Hydroxyethyl)phenyl)boronic acid is an organoboron compound featuring a boronic acid group and a hydroxyethyl substituent on a phenyl ring. This dual functionality makes it a valuable building block in organic synthesis and medicinal chemistry. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the formation of complex carbon-carbon bonds, while the hydroxyl and boronic acid moieties offer sites for further functionalization and potential interactions with biological targets.[1] This guide provides a detailed overview of its physicochemical properties, experimental protocols for its use, and its role in synthetic chemistry.

Core Physicochemical Properties

The properties of this compound are summarized below. These data are crucial for designing synthetic routes, developing analytical methods, and understanding its behavior in various chemical and biological systems.

Table 1: General and Structural Properties

| Property | Value | Reference(s) |

| CAS Number | 518336-20-4 | [2][3][4] |

| Molecular Formula | C₈H₁₁BO₃ | [1][2][4] |

| Molecular Weight | 165.98 g/mol | [2][4] |

| Appearance | White to off-white solid | [1] |

| SMILES | CC(c1ccc(cc1)B(O)O)O | [1] |

| InChI | InChI=1S/C8H11BO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10-12H,1H3 | [1] |

Table 2: Physical and Chemical Properties

| Property | Value / Observation | Reference(s) |

| Melting Point | Data not available. Related compounds like 4-(Hydroxymethyl)phenylboronic acid melt at 251-256 °C.[5] | |

| Solubility | Soluble in polar organic solvents such as water and alcohols.[1] Phenylboronic acids generally show high solubility in ethers and ketones and low solubility in hydrocarbons.[6][7][8] | |

| pKa | Data not available. The pKa of unsubstituted phenylboronic acid is 8.68 in water.[9] The acidity is influenced by substituents on the phenyl ring.[9][10] | |

| Storage | Store at 2-8°C under an inert atmosphere.[3] |

Table 3: Spectroscopic Data

| Spectroscopy | Data / Expected Signals |

| ¹H NMR | Expected signals would include a quartet for the methine proton (CH-OH), a doublet for the methyl group (CH₃), aromatic protons in the 7-8 ppm range, and broad singlets for the hydroxyl (OH) and boronic acid (B(OH)₂) protons. The exact shifts are solvent-dependent. |

| ¹³C NMR | Expected signals would include peaks for the methyl carbon, the methine carbon, four distinct aromatic carbons, and a carbon attached to the boron atom (which can sometimes be broad or unobserved). |

| Mass Spec (ESI-MS) | Predicted m/z values for various adducts can be calculated. For example: [M+H]⁺: 167.08, [M+Na]⁺: 189.07, [M-H]⁻: 165.07. |

| Infrared (IR) | Characteristic peaks would include a broad O-H stretch (around 3200-3600 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), C=C stretches in the aromatic ring (around 1600 cm⁻¹), a strong B-O stretch (around 1300-1400 cm⁻¹), and a C-O stretch. |

Experimental Protocols

Detailed methodologies are essential for the successful application and analysis of this compound.

General Synthesis Protocol

A common route to synthesize arylboronic acids involves the reaction of an organometallic intermediate with a borate ester, followed by hydrolysis.

-

Grignard Reagent Formation: Start with 1-(4-bromophenyl)ethan-1-ol. React it with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent. The hydroxyl group must be protected (e.g., as a silyl ether) before this step to prevent it from quenching the Grignard reagent.

-

Borylation: Cool the Grignard solution to a low temperature (typically -78 °C). Add a trialkyl borate, such as trimethyl borate or triisopropyl borate, dropwise.[11] Allow the reaction to slowly warm to room temperature.

-

Hydrolysis: Quench the reaction with an aqueous acid (e.g., HCl or H₂SO₄) to hydrolyze the boronate ester to the desired boronic acid.

-

Workup and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is often purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture).[12]

dot

Caption: General workflow for the synthesis of this compound.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the structure and assess the purity of the compound. Boronic acids can form trimeric anhydrides (boroxines), which can complicate spectra.[13]

-

Sample Preparation: Dissolve 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred as it can help break up oligomers.

-

Acquisition: Acquire a standard ¹H NMR spectrum. If quantification is needed, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time.

-

Data Analysis: Integrate the signals to confirm the proton ratios. The presence of significant water can lead to the formation of boroxine, which may show different chemical shifts. Running the NMR in d₄-methanol can sometimes yield cleaner spectra by forming the methyl boronate ester in situ.[13]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and selective method for the quantification of boronic acids.[14]

-

Sample Preparation: Prepare stock solutions of the analyte in methanol (e.g., 1 mg/mL). Create a calibration curve by serially diluting the stock solution with a mixture of methanol and water (e.g., 50:50 v/v).[14]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm) is suitable.[15]

-

Mobile Phase A: Water (can be modified with a buffer like 0.1% ammonia for better peak shape).[15]

-

Mobile Phase B: Acetonitrile.[15]

-

Gradient: A gradient elution from low to high organic content is typically used.

-

Flow Rate: 0.25 - 0.5 mL/min.

-

-

Mass Spectrometry Conditions:

Applications in Synthesis

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.[1][16]

Suzuki-Miyaura Coupling

This reaction creates a C-C bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate.[16][17]

-

Reaction Components: The reaction requires the aryl boronic acid, an aryl/vinyl halide (or triflate), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., Na₂CO₃, K₂CO₃, or KF).[17][18][19]

-

Mechanism: The catalytic cycle involves three main steps:

-

Oxidative Addition: The palladium(0) catalyst adds to the aryl halide.

-

Transmetalation: The aryl group from the activated boronic acid (boronate) is transferred to the palladium center.

-

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium, forming the biaryl product and regenerating the palladium(0) catalyst.[16]

-

dot

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

References

- 1. CAS 518336-20-4: [4-(1-Hydroxyethyl)phenyl]boronic acid [cymitquimica.com]

- 2. This compound | 518336-20-4 | TVA33620 [biosynth.com]

- 3. 4-(1-Hydroxyethyl)phenylboronic acid | CAS#:518336-20-4 | Chemsrc [chemsrc.com]

- 4. calpaclab.com [calpaclab.com]

- 5. [4-(Hydroxymethyl)phenyl]boronic acid | CAS#:59016-93-2 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. reddit.com [reddit.com]

- 14. sciex.com [sciex.com]

- 15. [PDF] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor | Semantic Scholar [semanticscholar.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. organic-synthesis.com [organic-synthesis.com]

- 19. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to (4-(1-Hydroxyethyl)phenyl)boronic acid (CAS 518336-20-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-(1-Hydroxyethyl)phenyl)boronic acid, a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis and purification protocols, key chemical reactions, and its emerging role in drug discovery, including its use as a building block for Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

This compound is a white to off-white solid organic compound.[1] Its structure, featuring both a hydrophilic hydroxyethyl group and a boronic acid moiety, imparts solubility in polar organic solvents such as alcohols and water.[1] This characteristic enhances its utility in a variety of chemical reactions, particularly in aqueous-based coupling reactions.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 518336-20-4 | [1][2][3] |

| Molecular Formula | C₈H₁₁BO₃ | [1][2] |

| Molecular Weight | 165.98 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | [3] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |

Spectroscopic and Analytical Data

Table 2: Representative Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to aromatic protons, the methine proton of the hydroxyethyl group, the methyl protons, and the hydroxyl protons of both the alcohol and boronic acid moieties. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbon bearing the hydroxyl group, and the methyl carbon. |

| FTIR (cm⁻¹) | Broad O-H stretching (alcohol and boronic acid), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), C-O stretching, and B-O stretching vibrations. |

| Mass Spectrometry (MS) | Predicted [M+H]⁺ adduct at m/z 167.08740 and [M-H]⁻ adduct at m/z 165.07284.[4] |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, typically starting from a protected bromophenyl precursor. A representative synthetic workflow is outlined below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

A plausible, detailed experimental protocol for the synthesis of this compound is provided below, adapted from established methodologies for similar compounds.

Step 1: Reduction of 1-(4-bromophenyl)ethan-1-one

-

Dissolve 1-(4-bromophenyl)ethan-1-one in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise while stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product, 1-(4-bromophenyl)ethan-1-ol, with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Protection of the Hydroxyl Group

-

Dissolve the obtained 1-(4-bromophenyl)ethan-1-ol in an anhydrous solvent like dichloromethane (DCM).

-

Add 3,4-dihydro-2H-pyran (DHP) and a catalytic amount of p-toluenesulfonic acid (PTSA).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected intermediate.

Step 3: Miyaura Borylation

-

In a Schlenk flask, combine the protected bromo-intermediate, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).

-

Add an anhydrous solvent such as dioxane.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80-100 °C) for several hours.

-

After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite.

-

Concentrate the filtrate to obtain the crude boronate ester.

Step 4: Deprotection and Hydrolysis

-

Dissolve the crude boronate ester in a suitable solvent mixture (e.g., THF/water).

-

Add an acid catalyst (e.g., hydrochloric acid).

-

Stir the reaction at room temperature until the deprotection is complete.

-

Neutralize the reaction mixture and extract the final product, this compound, with an appropriate organic solvent.

-

Dry, filter, and concentrate the organic layer to yield the crude product.

Experimental Protocol: Purification

Purification of the final product is crucial to remove any remaining impurities, particularly the boroxine anhydride which can form upon dehydration.

-

Recrystallization: Dissolve the crude product in a minimal amount of hot water or an appropriate organic solvent mixture. Allow the solution to cool slowly to induce crystallization. Filter the purified crystals and dry under vacuum.

-

Acid-Base Extraction: Dissolve the crude material in an organic solvent and extract with an aqueous base (e.g., NaOH). The boronic acid will deprotonate and move to the aqueous layer. The layers are then separated, and the aqueous layer is acidified (e.g., with HCl) to precipitate the purified boronic acid, which can then be filtered.

Chemical Reactivity and Applications

This compound is a key building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound serves as an excellent coupling partner with aryl, vinyl, or alkyl halides and triflates.

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.2 equivalents), the aryl or vinyl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the reaction mixture thoroughly.

-

Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting materials are consumed (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of this compound make it a valuable scaffold in medicinal chemistry.

PROTAC Linker Chemistry: This compound has been identified as a building block for Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The hydroxyethylphenylboronic acid moiety can be incorporated into the linker region of a PROTAC, connecting the target protein ligand to the E3 ligase ligand.

Caption: Role of this compound in PROTACs.

Inhibition of Signaling Pathways: Phenylboronic acids have been shown to inhibit key signaling networks involved in cancer cell migration.[5] Specifically, they can decrease the activity of the Rho family of GTP-binding proteins, including RhoA, Rac1, and Cdc42, in metastatic prostate cancer cells.[5] This inhibition can lead to alterations in the actin cytoskeleton and a reduction in cell migration.

Caption: Inhibition of the Rho GTPase signaling pathway.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage. In general, it is recommended to handle this compound in a well-ventilated area, wearing personal protective equipment such as gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile reagent for researchers in organic synthesis and drug discovery. Its favorable solubility, coupled with its reactivity in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, makes it an important building block for complex molecules. Furthermore, its emerging applications in the development of novel therapeutic modalities such as PROTACs and its potential to modulate key cancer-related signaling pathways highlight its significance in modern medicinal chemistry. This guide provides a foundational understanding of its properties and applications, intended to support and facilitate further research and development efforts.

References

- 1. CAS 518336-20-4: [4-(1-Hydroxyethyl)phenyl]boronic acid [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. BLDpharm - Bulk Product Details [bldpharm.com]

- 4. PubChemLite - this compound (C8H11BO3) [pubchemlite.lcsb.uni.lu]

- 5. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of (4-(1-Hydroxyethyl)phenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (4-(1-Hydroxyethyl)phenyl)boronic acid, a versatile building block in medicinal chemistry and drug development. This document details the analytical techniques and experimental protocols required for its characterization, presenting a logical workflow from synthesis to structural confirmation.

Compound Identity and Properties

This compound is an organoboron compound featuring a phenylboronic acid scaffold substituted with a 1-hydroxyethyl group at the para position.[1] This substitution enhances its solubility in polar solvents and provides an additional site for chemical modification.[1]

| Property | Value | Source |

| Chemical Formula | C₈H₁₁BO₃ | [2] |

| Molecular Weight | 165.98 g/mol | [2][3] |

| CAS Number | 518336-20-4 | [2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in polar solvents like water and alcohols | [1] |

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7-7.8 | d | 2H | Ar-H (ortho to -B(OH)₂) |

| ~7.3-7.4 | d | 2H | Ar-H (ortho to -CH(OH)CH₃) |

| ~4.9 | q | 1H | -CH (OH)CH₃ |

| ~2.5 | s | 2H | -B(OH )₂ |

| ~1.4 | d | 3H | -CH(OH)CH ₃ |

| ~5.0 | s (broad) | 1H | -CH(OH )CH₃ |

¹³C NMR (Carbon-13 NMR):

| Chemical Shift (δ) ppm | Assignment |

| ~145-150 | C -B(OH)₂ |

| ~135 | Ar-C (para to -B(OH)₂) |

| ~128 | Ar-C H (ortho to -CH(OH)CH₃) |

| ~125 | Ar-C H (ortho to -B(OH)₂) |

| ~70 | -C H(OH)CH₃ |

| ~25 | -CH(OH)C H₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol and boronic acid) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| 1610, 1480 | Medium | C=C stretch (aromatic ring) |

| ~1350 | Strong | B-O stretch |

| ~1080 | Strong | C-O stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 166.08 | [M]⁺ (Molecular Ion) |

| 148.07 | [M - H₂O]⁺ |

| 122.07 | [M - C₂H₄O]⁺ |

| 105.06 | [C₇H₅O]⁺ |

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis. A plausible synthetic route for the title compound is outlined below.

Protocol:

-

Reduction of 4-Bromoacetophenone: To a solution of 4-bromoacetophenone in methanol at 0 °C, sodium borohydride is added portion-wise. The reaction is stirred until completion (monitored by TLC), followed by quenching with water and extraction with an organic solvent. The organic layer is dried and concentrated to yield 1-(4-bromophenyl)ethanol.

-

Grignard Reagent Formation: Magnesium turnings are activated in anhydrous tetrahydrofuran (THF). A solution of 1-(4-bromophenyl)ethanol in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is refluxed to ensure complete formation of the Grignard reagent.

-

Borylation and Hydrolysis: The Grignard solution is cooled to -78 °C and trimethyl borate is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of aqueous acid (e.g., HCl) and stirred vigorously to hydrolyze the borate ester. The product is extracted, and the organic layers are washed, dried, and concentrated.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography on silica gel.

Characterization Protocols

NMR Sample Preparation:

-

Weigh 5-10 mg of the purified solid.

-

Dissolve the solid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry vial.[4]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube and invert several times to ensure a homogenous solution.

FT-IR Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like acetone or methylene chloride.[5]

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr, NaCl).[5]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid on the plate.[5]

-

Mount the plate in the sample holder of the FT-IR spectrometer for analysis.[5]

Mass Spectrometry Sample Preparation (LC-MS):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[6]

-

Dilute the stock solution with an appropriate mobile phase (e.g., a mixture of water and acetonitrile with a small amount of formic acid) to a final concentration suitable for the instrument's sensitivity (typically in the µg/mL to ng/mL range).[6]

-

Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS system.

Potential Biological Activity and Signaling Pathway Involvement

Phenylboronic acid derivatives have been investigated for their roles in various biological processes, including cancer cell migration.[7] Studies have shown that phenylboronic acids can inhibit key signaling pathways that regulate actin dynamics and cell motility, such as the Rho GTPase family (RhoA, Rac1, and Cdc42).[7]

This diagram illustrates the potential inhibitory effect of this compound on the RhoA, Rac1, and Cdc42 signaling pathways, which are crucial regulators of cell migration. By inhibiting these GTPases, downstream effectors such as ROCK, PAK, and N-WASP are not activated, leading to a reduction in cancer cell motility.

Conclusion

The structural elucidation of this compound is a critical step in its application for drug discovery and development. This guide has provided a framework for its characterization, including key spectroscopic data, detailed experimental protocols, and a potential mechanism of biological action. Rigorous application of these analytical techniques will ensure the unambiguous identification and purity assessment of this important chemical entity.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. clean up of GC/MS after phenylboronic acid derivative - Chromatography Forum [chromforum.org]

- 3. calpaclab.com [calpaclab.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. sciex.com [sciex.com]

- 7. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

(4-(1-Hydroxyethyl)phenyl)boronic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (4-(1-Hydroxyethyl)phenyl)boronic acid, a versatile building block in organic synthesis, with a focus on its chemical properties, and applications in drug discovery and materials science.

Core Compound Data

This compound is an organoboron compound that is frequently utilized in cross-coupling reactions.[1] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁BO₃ | [1][2][3] |

| Molecular Weight | 165.98 g/mol | [1][3] |

| CAS Number | 518336-20-4 | [2][3] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |

Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] This palladium-catalyzed reaction couples the boronic acid with an organic halide or triflate.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura coupling reaction involving an aryl halide and this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound.

-

Reaction Setup : In a round-bottom flask, combine the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq.), and a base (e.g., Na₂CO₃, K₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition : Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.

-

Degassing : Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by techniques such as TLC or LC-MS.

-

Workup : Cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and wash it with water and brine.

-

Purification : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired biaryl compound.[4]

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are of significant interest in medicinal chemistry.[5] The ability to form reversible covalent bonds with diols is a key feature that has been exploited in the design of sensors and therapeutics. Phenylboronic acid moieties are incorporated into more complex molecules to target specific biological entities, such as the sialic acid residues that are overexpressed on the surface of some cancer cells.[6] this compound serves as a valuable building block in the synthesis of such targeted therapeutic agents. The presence of the hydroxyethyl group can also enhance solubility and provide an additional point for chemical modification.[1]

References

- 1. CAS 518336-20-4: [4-(1-Hydroxyethyl)phenyl]boronic acid [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

Reactivity profile of (4-(1-Hydroxyethyl)phenyl)boronic acid

An In-depth Technical Guide to the Reactivity Profile of (4-(1-Hydroxyethyl)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organoboron compound featuring a boronic acid functional group and a hydroxyethyl substituent on a phenyl ring.[1] It typically presents as a white to off-white solid and exhibits solubility in polar solvents such as water and alcohols, a characteristic enhanced by the presence of the hydroxyl group.[1] This enhanced solubility and reactivity make it a valuable building block in organic synthesis and medicinal chemistry.[1] Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 518336-20-4 | [3][4][5] |

| Molecular Formula | C8H11BO3 | [3][4][5] |

| Molecular Weight | 165.98 g/mol | [3][4][5] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |

| Purity (typical) | ≥98% | [5] |

| SMILES | CC(c1ccc(cc1)B(O)O)O | [1] |

| InChI | InChI=1S/C8H11BO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10-12H,1H3 | [1] |

Reactivity Profile

The reactivity of this compound is dominated by the boronic acid moiety, with the hydroxyethyl group primarily influencing its solubility and potentially participating in side reactions under certain conditions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.[6] this compound serves as an excellent coupling partner in these reactions, providing the 4-(1-hydroxyethyl)phenyl moiety to the target molecule.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key factors influencing the outcome of the Suzuki-Miyaura coupling with this compound include the choice of catalyst, base, and solvent system. A variety of palladium catalysts, such as Pd(OAc)2 and PdCl2(dppf), can be employed.[2] The base, typically an inorganic carbonate (e.g., Na2CO3, K2CO3) or fluoride (e.g., CsF), is crucial for the activation of the boronic acid for transmetalation.[3][6] The solvent system is often a biphasic mixture of an organic solvent (e.g., toluene, THF, dioxane) and water, or a polar aprotic solvent like DMF.[1][7]

Formation of Reversible Complexes with Diols

Like other boronic acids, this compound can form reversible covalent complexes with diols.[1] This property is exploited in sensing and separation applications.

Stability and Handling

Arylboronic acids are susceptible to dehydration to form cyclic anhydride trimers known as boroxines.[8] To ensure high reactivity in coupling reactions, it is often important to use the pure boronic acid.[8] Recrystallization is a common method for purifying arylboronic acids and breaking down any boroxine that has formed.[8][9] Another strategy to enhance stability for storage and handling is the formation of a diethanolamine adduct, which can be used directly in Suzuki couplings under protic conditions.

Quantitative Data

| Component | Role | Typical Stoichiometry / Conditions |

| Aryl Halide (Ar-X) | Electrophilic coupling partner | 1.0 equivalent |

| This compound | Nucleophilic coupling partner | 1.1 - 1.5 equivalents |

| Palladium Catalyst | Catalyst for C-C bond formation | 0.5 - 5 mol% |

| Ligand (optional) | Stabilizes and activates the catalyst | Varies with catalyst |

| Base | Activates the boronic acid | 2.0 - 3.0 equivalents |

| Solvent | Dissolves reactants and facilitates reaction | Toluene/Water, Dioxane/Water, THF, DMF |

| Temperature | Reaction rate determinant | Room temperature to reflux (e.g., 85-110 °C) |

| Reaction Time | Time to completion | 1 - 24 hours |

Experimental Protocols

The following section provides a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is a composite of several published general procedures.[2][10][11]

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials and Reagents:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound

-

Palladium catalyst (e.g., Pd(OAc)2 or PdCl2(dppf))

-

Base (e.g., K2CO3 or Na2CO3)

-

Solvent (e.g., a mixture of toluene and water, or DMF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Experimental Setup:

A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol). The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. The solvent (e.g., 10 mL of a 4:1 mixture of toluene and water) is added, and the mixture is degassed by bubbling the inert gas through it for 10-15 minutes. Finally, the palladium catalyst (0.02 mmol, 2 mol%) is added under a positive pressure of the inert gas.

Reaction Conditions:

The reaction mixture is heated to the desired temperature (e.g., 85-100 °C) and stirred vigorously for the required time (typically 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up and Purification:

After the reaction is complete, the mixture is cooled to room temperature. If a biphasic solvent system was used, the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Characterization:

The structure and purity of the final product can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The 1H NMR spectrum for the starting material, this compound, is available in the literature.[8]

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. rsc.org [rsc.org]

- 3. psecommunity.org [psecommunity.org]

- 4. This compound | 518336-20-4 | TVA33620 [biosynth.com]

- 5. calpaclab.com [calpaclab.com]

- 6. m.youtube.com [m.youtube.com]

- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 8. 4-(1-Hydroxyethyl)phenylboronic acid(518336-20-4) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. CAS 518336-20-4: [4-(1-Hydroxyethyl)phenyl]boronic acid [cymitquimica.com]

- 11. rose-hulman.edu [rose-hulman.edu]

Solubility Profile of (4-(1-Hydroxyethyl)phenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (4-(1-Hydroxyethyl)phenyl)boronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing qualitative solubility information, general trends based on related compounds, and robust experimental protocols to enable researchers to determine its solubility in various solvents.

This compound is an organoboron compound featuring a boronic acid group and a hydroxyethyl substituent on a phenyl ring. This structure imparts a degree of polarity, influencing its solubility. Generally, it is characterized as a white to off-white solid. The presence of the hydroxyl group suggests its solubility in polar solvents.[1]

Qualitative Solubility of this compound

This compound is soluble in polar solvents such as water and alcohols.[1] The hydroxyethyl group enhances its solubility and reactivity, making it a useful building block in organic synthesis, particularly in coupling reactions.[1]

Solubility of Structurally Related Phenylboronic Acids

To provide a quantitative context, the following table summarizes the solubility data for the parent compound, phenylboronic acid, in various organic solvents. This data can serve as a useful proxy for estimating the solubility behavior of this compound, though the hydroxyethyl substituent will likely increase its polarity and affinity for polar solvents.

| Solvent | Chemical Class | Solubility of Phenylboronic Acid | Reference |

| Water | Protic | 1.9 g/100 g H₂O at 20 °C | [2][3] |

| Dipropyl ether | Ether | High | [3] |

| Acetone | Ketone | High | [2][3][4] |

| 3-Pentanone | Ketone | High | [3][4] |

| Chloroform | Halogenated | Moderate | [2][3][4] |

| Methylcyclohexane | Hydrocarbon | Very Low | [2][3][4] |

Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2][3][4] The introduction of substituents on the phenyl ring can alter the solubility profile. For instance, introducing an isobutoxy group generally increases solubility in most organic solvents compared to the parent phenylboronic acid.[5]

Experimental Protocol: Determination of Solubility by the Dynamic Method

A common and reliable technique for determining the solubility of boronic acids is the dynamic method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Principle: This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased. The temperature at which the solution becomes clear is considered the solubility temperature for that specific composition.

Apparatus:

-

Jacketed glass vessel

-

Magnetic stirrer

-

Temperature probe (thermocouple or Pt100)

-

Luminance probe or laser beam and detector for turbidity measurement

-

Heating/cooling circulator

Procedure:

-

Sample Preparation: A precise amount of the solute, this compound, and the chosen solvent are weighed directly into the jacketed glass vessel.

-

Heating: The mixture is stirred vigorously while the temperature of the vessel is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min) using the circulator.

-

Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or, for more accuracy, by measuring the intensity of a light beam passing through the solution with a luminance probe.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes completely clear is recorded as the solubility temperature for that specific mole fraction.

-

Data Collection: The procedure is repeated with different compositions of solute and solvent to construct a solubility curve (solubility as a function of temperature).

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1] Understanding its solubility is crucial for optimizing reaction conditions, as the choice of solvent significantly impacts reaction kinetics and yield.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

References

- 1. CAS 518336-20-4: [4-(1-Hydroxyethyl)phenyl]boronic acid [cymitquimica.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Spectroscopic Data of (4-(1-Hydroxyethyl)phenyl)boronic acid

This technical guide provides a detailed overview of the spectroscopic data for (4-(1-Hydroxyethyl)phenyl)boronic acid, a versatile organoboron compound.[1] With applications in organic synthesis and medicinal chemistry, a thorough understanding of its structural and spectroscopic properties is crucial for researchers, scientists, and professionals in drug development.[1] This document presents available spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), detailed experimental protocols, and a representative experimental workflow.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 518336-20-4[2]

-

Molecular Formula: C₈H₁₁BO₃[2]

-

Molecular Weight: 165.98 g/mol [2]

This compound is a white to off-white solid, soluble in polar solvents.[1] Its structure features a boronic acid functional group and a hydroxyethyl substituent on a phenyl ring, which enhances its reactivity and solubility, making it a valuable building block in Suzuki-Miyaura cross-coupling reactions.[1]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | d | 2H | Ar-H (ortho to B(OH)₂) |

| ~7.4 | d | 2H | Ar-H (ortho to CH(OH)CH₃) |

| ~4.9 | q | 1H | -CH (OH)CH₃ |

| ~2.5 (DMSO-d₆) | s | 2H | -B(OH )₂ |

| ~1.4 | d | 3H | -CH(OH)CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C -CH(OH)CH₃ |

| ~135 | C -B(OH)₂ |

| ~128 | Ar-C H (ortho to CH(OH)CH₃) |

| ~125 | Ar-C H (ortho to B(OH)₂) |

| ~70 | -C H(OH)CH₃ |

| ~25 | -CH(OH)C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H stretch (alcohol & boronic acid) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1480 | Medium | C=C stretch (aromatic ring) |

| 1380 - 1320 | Strong | B-O stretch |

| 1200 - 1000 | Strong | C-O stretch (alcohol) |

| ~830 | Strong | C-H bend (para-disubstituted) |

Mass Spectrometry (MS)

High-resolution mass spectrometry provides information about the molecular weight and elemental composition of the compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are listed below.[3]

Table 4: Predicted Mass Spectrometry Data [3]

| Adduct | Calculated m/z |

| [M+H]⁺ | 167.08740 |

| [M+Na]⁺ | 189.06934 |

| [M-H]⁻ | 165.07284 |

| [M+NH₄]⁺ | 184.11394 |

| [M+K]⁺ | 205.04328 |

| [M+H-H₂O]⁺ | 149.07738 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data, adapted for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually presented as percent transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a high-resolution mass spectrometer, for example, a time-of-flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

The high-resolution data will allow for the determination of the exact mass and confirmation of the elemental composition.

-

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the synthesis and characterization of a functionalized phenylboronic acid, which is representative of the processes involved for this compound.

Caption: Experimental workflow for synthesis and characterization.

References

An In-depth Technical Guide to the Derivatives and Analogs of (4-(1-Hydroxyethyl)phenyl)boronic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of derivatives and analogs of (4-(1-Hydroxyethyl)phenyl)boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique reactivity of its boronic acid and hydroxyethyl functionalities. This document details key synthetic transformations, provides experimental protocols for the preparation of derivatives, and explores their potential biological activities, with a focus on cancer research.

Core Compound: this compound

This compound is an organoboron compound featuring a phenyl ring substituted with both a boronic acid group and a 1-hydroxyethyl group.[1] This structure provides two reactive sites for further chemical modification, making it a valuable starting material for the synthesis of a diverse range of derivatives.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 518336-20-4 | [2] |

| Molecular Formula | C₈H₁₁BO₃ | [1][2] |

| Molecular Weight | 165.98 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in polar solvents like water and alcohols | [1] |

Synthesis of Derivatives and Analogs

The presence of the boronic acid and hydroxyethyl groups allows for a variety of chemical transformations to generate a library of derivatives. Key reactions include Suzuki-Miyaura cross-coupling, esterification of the boronic acid, and modification of the hydroxyethyl group.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl, heteroaryl, or vinyl halides to form C-C bonds. This reaction is a cornerstone for the synthesis of biaryl and heteroaryl derivatives, which are common scaffolds in biologically active molecules.[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.0-1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.01-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2.0-3.0 eq.) is prepared in a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water, or DMF). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 2 to 24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data for Representative Suzuki-Miyaura Reactions:

| Aryl Halide | Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

| 4-Chlorobromobenzene | 4'-Chloro-4-(1-hydroxyethyl)-[1,1'-biphenyl] | 58-64 | 7.57-7.55 (m, 2H), 7.52 (d, 2H), 7.46-7.43 (m, 2H), 7.41 (d, 2H), 7.38-7.35 (m, 1H) | 139.96, 139.64, 133.34, 128.90, 128.87, 128.38, 127.58, 126.97 | [4] |

| 4-Bromoacetophenone | 4'-Acetyl-4-(1-hydroxyethyl)-[1,1'-biphenyl] | - | 7.55 (d, J = 8.6 Hz, 2H), 7.29 (d, J = 8.6 Hz, 2H), 2.64 (s, 3H), 2.41 (s, 3H) | 197.9, 145.9, 138.4, 137.1, 135.7, 129.8, 129.1, 127.2, 127.1, 26.8, 21.3 | [5] |

Boronate Ester Formation

The boronic acid group can be protected or modified by esterification with diols, most commonly pinacol, to form a pinacol boronate ester. This derivative is often more stable, less prone to dehydration, and more suitable for certain reaction conditions, such as purification by chromatography.

Experimental Protocol: Synthesis of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-ol

To a solution of this compound (1.0 eq.) in a suitable solvent such as THF or dichloromethane, is added pinacol (1.0-1.2 eq.) and a drying agent like anhydrous magnesium sulfate. The mixture is stirred at room temperature for several hours to overnight. The solid is then filtered off, and the solvent is removed under reduced pressure to yield the crude pinacol boronate ester, which can be used directly or purified by column chromatography. A similar procedure can be followed for the synthesis of other boronate esters.[6]

Modification of the Hydroxyethyl Group

The secondary alcohol of the hydroxyethyl group can be a handle for further derivatization through reactions such as oxidation, etherification, or esterification.

Oxidation of the 1-hydroxyethyl group yields the corresponding acetylphenylboronic acid derivative. This transformation introduces a ketone functionality, which can serve as a point for further chemical modifications or as a key pharmacophore.

Experimental Protocol: Oxidation of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-ol

A solution of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-ol in a suitable solvent like dichloromethane is treated with an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) at room temperature. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then filtered through a pad of celite and silica gel, and the filtrate is concentrated to give the crude product, which can be purified by column chromatography.

The hydroxyl group can be converted to an ether, for example, by Williamson ether synthesis. This allows for the introduction of various alkyl or aryl groups, which can modulate the lipophilicity and steric properties of the molecule. The synthesis of a benzyloxy derivative is a common example.

Experimental Protocol: Synthesis of 4-(1-(Benzyloxy)ethyl)phenylboronic acid pinacol ester

To a solution of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-ol in an anhydrous solvent like THF or DMF, a base such as sodium hydride (NaH) is added portion-wise at 0 °C. After stirring for a short period, benzyl bromide is added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by chromatography.

Biological Applications and Signaling Pathways

Phenylboronic acid (PBA) and its derivatives have garnered significant interest in cancer research due to their ability to selectively interact with sialic acid residues that are often overexpressed on the surface of cancer cells.[7][8] Furthermore, studies have shown that PBA can inhibit the migration of prostate cancer cells.[9]

Inhibition of Cancer Cell Migration via the Rho GTPase Pathway

A key signaling pathway implicated in cancer cell migration is the Rho GTPase pathway. Rho GTPases, including RhoA, Rac1, and Cdc42, are molecular switches that regulate the actin cytoskeleton, cell polarity, and cell adhesion.[9] Phenylboronic acid has been shown to decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.[9] This inhibition leads to downstream effects on ROCKII activity and the phosphorylation of myosin light chain kinase, ultimately disrupting actomyosin-based contractility and inhibiting cell migration.[9]

Derivatives of this compound, particularly those with increased lipophilicity or specific functionalities, could potentially exhibit enhanced or more targeted inhibition of this pathway. The 1-hydroxyethyl group, or its derivatives, could engage in additional interactions with the target proteins, leading to improved potency and selectivity.

Caption: Inhibition of the Rho GTPase signaling pathway by a this compound derivative.

Enzyme Inhibition

Boronic acids are known to be potent inhibitors of various enzymes, particularly serine proteases.[10] The boron atom can form a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of the natural substrate. Derivatives of this compound could be designed to target specific enzymes involved in disease progression, such as those in the coagulation cascade or those involved in tumor invasion.

Experimental Workflows

The development of novel derivatives of this compound typically follows a structured workflow encompassing synthesis, purification, characterization, and biological evaluation.

Caption: A typical experimental workflow for the development of novel derivatives.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. The ability to perform Suzuki-Miyaura cross-coupling, boronate ester formation, and modifications of the hydroxyethyl group allows for the systematic exploration of chemical space and the development of molecules with tailored properties. The demonstrated activity of phenylboronic acids in inhibiting cancer cell migration highlights a promising avenue for the development of novel anti-cancer therapeutics based on the this compound scaffold. Further research into the synthesis and biological evaluation of its derivatives is warranted to fully exploit the potential of this compound.

References

- 1. CAS 518336-20-4: [4-(1-Hydroxyethyl)phenyl]boronic acid [cymitquimica.com]

- 2. This compound | 518336-20-4 | TVA33620 [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. rsc.org [rsc.org]

- 6. Page loading... [guidechem.com]

- 7. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Advent of the Aryl Boronic Acids: From Serendipitous Discovery to a Cornerstone of Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic chemistry, aryl boronic acids and their derivatives stand as indispensable tools, particularly for the construction of carbon-carbon and carbon-heteroatom bonds. Their rise to prominence is inextricably linked to the development of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. This guide delves into the historical discovery and evolution of aryl boronic acids, tracing their journey from a chemical curiosity to a cornerstone of synthetic chemistry, particularly in the realm of pharmaceutical and materials science. We will explore the key scientific breakthroughs, the underlying chemical principles, and the practical methodologies that have cemented the role of these versatile reagents in the modern laboratory.

I. The Genesis of Organoboron Chemistry: Early Discoveries

The story of boronic acids begins in the mid-19th century with the pioneering work of English chemist Sir Edward Frankland. In 1860, Frankland, a key figure in the development of organometallic chemistry and the concept of chemical valence, reported the first synthesis and isolation of a boronic acid.[1][2][3][4] His work, however, focused on alkyl boronic acids. He prepared ethylboronic acid through a two-step process involving the reaction of diethylzinc with triethyl borate to form triethylborane, which was then oxidized in air.[1][2]

It was the German chemist Alfred Michaelis who extended this chemistry into the aromatic realm. While less celebrated than some of his contemporaries, Michaelis and his students were the first to synthesize aryl boronic acids. His contributions laid the foundational groundwork for the entire field of aryl boronic acid chemistry.

II. The Emergence of Practical Syntheses: The Grignard Era

For aryl boronic acids to become truly useful synthetic intermediates, a general and reliable method for their preparation was necessary. The advent of the Grignard reagent at the turn of the 20th century provided the key.[5][6] The reaction of an aryl magnesium halide with a trialkyl borate, typically trimethyl borate or triisopropyl borate, followed by acidic workup, became the classical and most straightforward method for the synthesis of a wide range of aryl boronic acids.[7][8][9]

This method's enduring utility lies in its broad substrate scope and the ready availability of the starting materials. The reaction proceeds via the nucleophilic attack of the aryl Grignard reagent on the electrophilic boron atom of the borate ester. Subsequent hydrolysis of the resulting boronate ester furnishes the desired aryl boronic acid.

Experimental Protocol: Synthesis of Phenylboronic Acid via Grignard Reaction[7][10][11]

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Trimethyl borate or Triisopropyl borate

-

Anhydrous solvent (diethyl ether or THF)

-

Hydrochloric acid (aqueous solution)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

-

Briefly heat the flask with a heat gun under a stream of nitrogen to activate the magnesium.

-

Allow the flask to cool to room temperature.

-

Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is exothermic and should initiate spontaneously (indicated by bubbling and a cloudy appearance).

-

Once the addition is complete, reflux the mixture gently for 1-2 hours to ensure complete formation of the phenylmagnesium bromide.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

-

In a separate flame-dried flask, prepare a solution of trimethyl borate or triisopropyl borate in anhydrous diethyl ether or THF.

-

Slowly add the borate ester solution to the cold Grignard reagent solution via a cannula or dropping funnel, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture in an ice bath and slowly quench by the addition of aqueous hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude phenylboronic acid, which can be further purified by recrystallization.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.

-

Low-Temperature Addition: The reaction between the Grignard reagent and the borate ester is highly exothermic. Low-temperature addition is crucial to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the initially formed boronate ester, which would lead to the formation of a diarylborinic acid.

-

Acidic Workup: The acidic workup serves to hydrolyze the boronate ester intermediate to the boronic acid and to quench any unreacted Grignard reagent.

III. A Paradigm Shift: The Suzuki-Miyaura Coupling

For several decades, aryl boronic acids remained useful intermediates for certain transformations but had not yet achieved their star status. This changed dramatically in 1979 with the discovery of the palladium-catalyzed cross-coupling of organoboron compounds with organic halides by Akira Suzuki and Norio Miyaura.[10] This reaction, now famously known as the Suzuki-Miyaura coupling, revolutionized the synthesis of biaryls and other conjugated systems, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[11][12]

The Suzuki-Miyaura coupling offers several advantages over previous methods for C-C bond formation, including mild reaction conditions, high functional group tolerance, and the use of generally stable and non-toxic organoboron reagents.[10] The ready availability of a vast array of aryl boronic acids, thanks to the established Grignard methodology, further fueled the rapid adoption and development of this powerful reaction.

The Catalytic Cycle and the Crucial Role of the Base